Cas no 226226-39-7 (CCR2 antagonist 4)

CCR2 antagonist 4 structure
Nombre del producto:CCR2 antagonist 4
Número CAS:226226-39-7
MF:C21H21ClF3N3O2
Megavatios:439.858554601669
CID:1414083
PubChem ID:44453327
CCR2 antagonist 4 Propiedades químicas y físicas
Nombre e identificación
-
- N-(2-{[(3R)-1-(4-Chlorobenzyl)-3-pyrrolidinyl]amino}-2-oxoethyl)- 3-(trifluoromethyl)benzamide hydrochloride (1:1)
- N-[2-[[(3R)-1-[(4-chlorophenyl)Methyl]-3-pyrrolidinyl]aMino]-2-oxoethyl]-3-(trifluoroMethyl)benzaMidehydrochloride
- Teijin coMpound 1
- N-[2-[[1-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hyd
- CCR2 antagonist 4
- N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- 226226-39-7
- AKOS040740191
- CS-7875
- BAOQJSULMWXFRK-GOSISDBHSA-N
- MS-27904
- HY-108323
- BJA22639
- teijin-compound-1
- (R)-N-(2-(1-(4-chlorobenzyl)pyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
- CHEMBL255408
- NCGC00370812-01
- N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl) benzamide hydrochloride
- BDBM50236430
-
- Renchi: 1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H
- Clave inchi: PGUQBBISBKGQDC-UHFFFAOYSA-N
- Sonrisas: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])C([H])(C1([H])[H])N([H])C(C([H])([H])N([H])C(C1C([H])=C([H])C([H])=C(C(F)(F)F)C=1[H])=O)=O.Cl[H]
Atributos calculados
- Calidad precisa: 439.12763
- Masa isotópica única: 439.127
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 6
- Complejidad: 597
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 61.4
- Xlogp3: 3.8
Propiedades experimentales
- Denso: 1.37±0.1 g/cm3(Predicted)
- Punto de ebullición: 597.9±50.0 °C(Predicted)
- Disolución: DMSO: ≥20mg/mL
- PSA: 61.44
CCR2 antagonist 4 Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CCR2 antagonist 4 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T880212-5mg |
Teijin compound 1 |
226226-39-7 | ≥99% | 5mg |
¥1,624.50 | 2022-01-14 | |
MedChemExpress | HY-108323-10mM*1mLinDMSO |
CCR2 antagonist 4 |
226226-39-7 | 100.0% | 10mM*1mLinDMSO |
¥2510 | 2023-07-26 | |
Ambeed | A1366198-5mg |
(R)-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
226226-39-7 | 99% | 5mg |
$99.0 | 2025-02-27 | |
1PlusChem | 1P00C4YY-1mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100% | 1mg |
$95.00 | 2025-02-25 | |
A2B Chem LLC | AF65514-1mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 1mg |
$92.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-100mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100mg |
$743.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-10mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 10mg |
$244.00 | 2024-04-20 | ||
1PlusChem | 1P00C4YY-5mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100% | 5mg |
$185.00 | 2025-02-25 | |
A2B Chem LLC | AF65514-50mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 50mg |
$543.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-500mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 500mg |
$1445.00 | 2024-04-20 |
CCR2 antagonist 4 Literatura relevante
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
226226-39-7 (CCR2 antagonist 4) Productos relacionados
- 2171946-78-2(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-methylpropanoic acid)
- 1704600-95-2(1-(4-chlorophenyl)-4-4-(quinoxalin-2-yloxy)piperidin-1-ylbutane-1,4-dione)
- 21715-41-3(N-4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl-urea)
- 2094685-67-1(4-(difluoromethoxy)-3-formylbenzoic acid)
- 2167512-00-5({3-oxo-2-oxa-7-thiaspiro4.4nonan-1-yl}methanesulfonyl chloride)
- 1246304-61-9(17:0-14:1 PI)
- 2007919-96-0(ETHYL 3-ISOPROPYL-5-METHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXYLATE)
- 309757-72-0((betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester)
- 99700-68-2(Oxirane, (3-iodopropyl)-)
- 107754-14-3(Methyl 4-(5-Amino-1-methylindol-3-yl)methyl-3-methoxybenzoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:226226-39-7)CCR2 antagonist 4

Pureza:99%/99%/99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/50mg/100mg/250mg
Precio ($):154.0/185.0/225.0/338.0/507.0/913.0
atkchemica
(CAS:226226-39-7)CCR2 antagonist 4

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe